molecular formula C20H14ClNS2 B2852877 2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-87-8

2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

Cat. No.: B2852877
CAS No.: 400087-87-8
M. Wt: 367.91
InChI Key: WLZFLCCWWYURDL-UHFFFAOYSA-N
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Description

2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a chlorophenyl group and a sulfanyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a thiolation reaction, where a suitable thiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzothiazole core.

    Substitution: The chlorophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenyl and sulfanyl groups can enhance its binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the chlorophenyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.

    2-(3-Chlorophenyl)benzothiazole:

    2-(3-{[(Phenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole: Similar structure but without the chlorine atom, which can affect its reactivity and binding properties.

Uniqueness

2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is unique due to the presence of both the chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and enzyme inhibition activities, supported by detailed research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClSN Molecular Formula \text{C}_{16}\text{H}_{14}\text{ClS}\text{N}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results across multiple assays.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, a study conducted on synthesized benzothiazole derivatives demonstrated high potential in inhibiting cancer cell proliferation. The compound showed lower IC50 values in 2D cell cultures compared to 3D models, suggesting a more effective action in traditional assays .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Assay Type
This compoundHCC8276.26 ± 0.332D
This compoundNCI-H3586.48 ± 0.112D
Control CompoundHCC82720.46 ± 8.633D
Control CompoundNCI-H35816.00 ± 9.383D

Antibacterial Activity

In addition to its antitumor effects, the compound has shown notable antibacterial activity. A comparative study highlighted that derivatives of benzothiazoles could inhibit bacterial growth effectively against various strains. The presence of the chlorophenyl group enhances this activity due to its electron-withdrawing properties .

Table 2: Antibacterial Activity Data

StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely linked to their structural features. The presence of electron-withdrawing groups such as chlorine and sulfur contributes significantly to their potency against cancer and bacterial cells. Studies have shown that modifications at specific positions on the benzothiazole ring can enhance or diminish biological activity .

Figure 1: Structure-Activity Relationship Analysis

  • Chlorine Substitution : Increases potency against tumors.
  • Sulfanyl Group : Essential for antibacterial properties.

Case Studies

  • Antitumor Efficacy : In a study involving various synthesized benzothiazoles, the compound exhibited significant cytotoxicity against lung cancer cells (HCC827), with an IC50 value indicating strong potential for further development as an antitumor agent.
  • Antibacterial Testing : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition and suggesting potential for therapeutic applications in infectious diseases.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNS2/c21-16-7-4-8-17(12-16)23-13-14-5-3-6-15(11-14)20-22-18-9-1-2-10-19(18)24-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZFLCCWWYURDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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